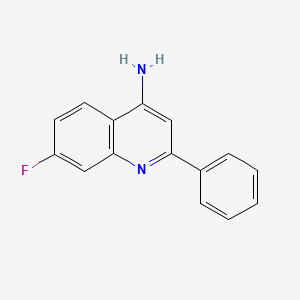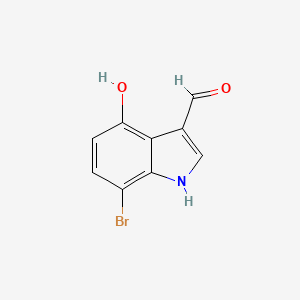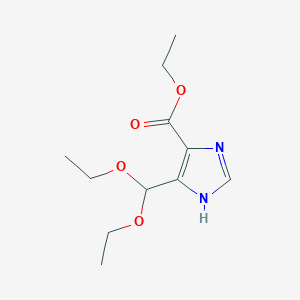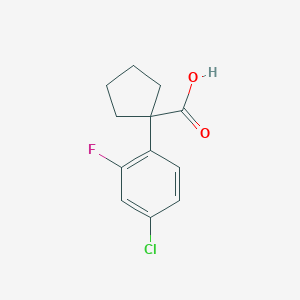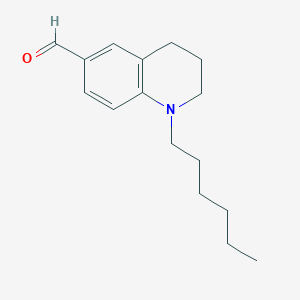![molecular formula C11H8N4O3 B11868336 6-Hydroxy-2-phenyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 16078-67-4](/img/structure/B11868336.png)
6-Hydroxy-2-phenyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-羟基-2-苯基-2H-吡唑并[4,3-d]嘧啶-5,7(4H,6H)-二酮是一种杂环化合物,属于吡唑并嘧啶家族。该化合物因其潜在的生物活性以及在药物化学中的应用而备受关注。它具有吡唑并[4,3-d]嘧啶核心,以其多样的药理特性而闻名。
准备方法
合成路线和反应条件
6-羟基-2-苯基-2H-吡唑并[4,3-d]嘧啶-5,7(4H,6H)-二酮的合成通常涉及适当的肼衍生物与β-二酮或β-酮酯的缩合,然后进行环化和氧化步骤。 一种常见的制备方法是使苯肼与乙酰乙酸乙酯反应生成中间体吡唑啉酮,然后用甲酰胺将其环化得到所需的吡唑并嘧啶骨架 .
工业生产方法
文献中未详细记录该化合物的工业生产方法。大规模合成可能涉及优化实验室规模的方法,重点放在提高产率、降低成本和环境因素。
化学反应分析
反应类型
6-羟基-2-苯基-2H-吡唑并[4,3-d]嘧啶-5,7(4H,6H)-二酮会经历各种化学反应,包括:
氧化: 羟基可以被氧化形成相应的酮或醌。
还原: 该化合物可以被还原形成二氢衍生物。
取代: 苯环或吡唑并嘧啶核心上可以发生亲电取代和亲核取代反应。
常用试剂和条件
氧化: 在酸性条件下使用高锰酸钾或三氧化铬等试剂。
还原: 使用钯碳或硼氢化钠进行催化氢化。
取代: N-溴代琥珀酰亚胺等卤化剂用于亲电取代;胺或硫醇等亲核试剂用于亲核取代。
主要产物
氧化: 形成酮或醌。
还原: 形成二氢衍生物。
取代: 形成卤代或烷基化衍生物。
科学研究应用
化学: 用作合成更复杂杂环化合物的构建块。
作用机制
6-羟基-2-苯基-2H-吡唑并[4,3-d]嘧啶-5,7(4H,6H)-二酮的作用机制涉及其与CDK等分子靶标的相互作用。 该化合物与CDK的活性位点结合,抑制其活性,从而导致癌细胞的细胞周期停滞和凋亡 . 分子对接研究表明,该化合物与CDK活性位点中关键氨基酸形成重要的氢键,有助于其抑制活性 .
相似化合物的比较
类似化合物
吡唑并[3,4-d]嘧啶: 吡唑并嘧啶家族的另一个成员,具有相似的生物活性。
吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶: 以其CDK抑制活性及抗癌特性而闻名.
独特性
6-羟基-2-苯基-2H-吡唑并[4,3-d]嘧啶-5,7(4H,6H)-二酮的独特性在于其特殊的取代模式,与其他类似化合物相比,这种取代模式增强了其对CDK的结合亲和力和选择性 . 这使其成为作为治疗剂进一步开发的有希望的候选药物。
属性
CAS 编号 |
16078-67-4 |
|---|---|
分子式 |
C11H8N4O3 |
分子量 |
244.21 g/mol |
IUPAC 名称 |
6-hydroxy-2-phenyl-4H-pyrazolo[4,3-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C11H8N4O3/c16-10-9-8(12-11(17)15(10)18)6-14(13-9)7-4-2-1-3-5-7/h1-6,18H,(H,12,17) |
InChI 键 |
UASLRSWSWDFDAT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C=C3C(=N2)C(=O)N(C(=O)N3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5H-Spiro[furo[3,4-b]pyridine-7,4'-piperidin]-5-one hydrochloride](/img/structure/B11868262.png)
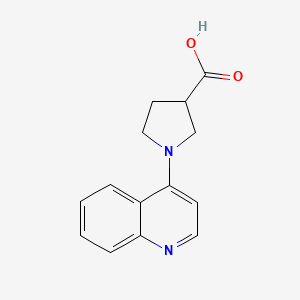
![3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11868273.png)
![5-Bromo-3-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B11868276.png)
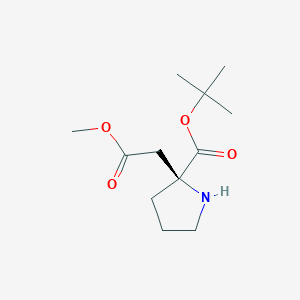
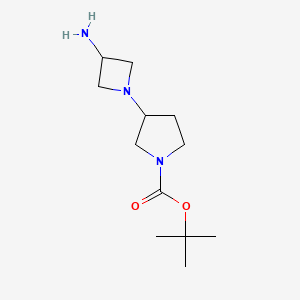
![2',4'-Dichloro-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]](/img/structure/B11868290.png)
